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Compound of Interest

Compound Name: 3-Methyluracil

Cat. No.: B189468 Get Quote

This technical guide provides a comprehensive overview of the spectroscopic data for 3-
methyluracil (C5H6N2O2), a pyrimidine derivative of significant interest in various scientific

domains. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR),

and mass spectrometry (MS) characteristics, offering valuable data for researchers, scientists,

and professionals in drug development.

Molecular Structure and Properties
3-Methyluracil, also known as 3-methyl-1H-pyrimidine-2,4-dione, is a derivative of uracil with a

methyl group at the N3 position.[1][2] Its fundamental properties are summarized below.

Property Value Reference

Molecular Formula C5H6N2O2 [1][3][4]

Molecular Weight 126.11 g/mol [1][3][4]

IUPAC Name
3-methyl-1H-pyrimidine-2,4-

dione
[1]

CAS Number 608-34-4 [1][4]

Spectroscopic Data
The following tables summarize the key spectroscopic data obtained for 3-Methyluracil.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR): The proton NMR spectrum of 3-methyluracil is expected to show

signals corresponding to the methyl protons and the vinyl protons on the pyrimidine ring. The

exact chemical shifts can vary based on the solvent used.[5]

Assignment
Chemical Shift (δ)
ppm (Predicted)

Multiplicity Integration

N-CH3 ~3.2 Singlet 3H

C5-H ~5.8 Doublet 1H

C6-H ~7.6 Doublet 1H

N1-H ~11.2 Broad Singlet 1H

¹³C NMR (Carbon NMR): The carbon NMR spectrum provides insights into the carbon

framework of the molecule.

Assignment Chemical Shift (δ) ppm (Predicted)

N-CH3 ~27

C5 ~102

C6 ~141

C2 (C=O) ~152

C4 (C=O) ~164

Infrared (IR) Spectroscopy
The IR spectrum of 3-methyluracil reveals the presence of key functional groups. The data

presented here is based on the KBr wafer technique.[1]
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Wavenumber (cm⁻¹) Intensity Assignment

~3400 Strong, Broad N-H Stretching

~3100 Medium
C-H Stretching

(Aromatic/Vinylic)

~1710 Strong C=O Stretching (Carbonyl)

~1650 Strong
C=O Stretching (Carbonyl) &

C=C Stretching

~1420 Medium C-N Stretching

~780 Medium C-H Bending (Out-of-plane)

Mass Spectrometry (MS)
Mass spectrometry of 3-methyluracil was performed using gas chromatography-mass

spectrometry (GC-MS) with electron ionization (EI).[1]

m/z Relative Intensity (%) Assignment

126 ~100 [M]⁺ (Molecular Ion)

99 ~90 [M-HCN]⁺

83 ~40 [M-HNCO]⁺

69 ~90 [M-C3H3NO]⁺

42 ~48 [C2H2O]⁺ or [C3H6]⁺

Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data presented.

Specific instrument parameters may require optimization.

NMR Spectroscopy
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Sample Preparation: Accurately weigh 5-10 mg of purified 3-methyluracil and dissolve it in

approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d6, CDCl3) in a clean

NMR tube.[5] Ensure complete dissolution, using sonication if necessary.[5]

Data Acquisition:

Acquire a standard ¹H NMR spectrum to determine the spectral width.

For ¹³C NMR, use a standard proton-decoupled pulse sequence.

If labile protons (like N-H) need confirmation, a D2O exchange experiment can be

performed.[5][6] Add a drop of D2O to the NMR tube, shake well, and re-acquire the ¹H

spectrum. The N-H peak should disappear or significantly diminish.[5][6]

Data Processing: Process the raw data (FID) with appropriate Fourier transformation, phase

correction, and baseline correction. Reference the spectra to the residual solvent peak or an

internal standard (e.g., TMS).

Infrared (IR) Spectroscopy
Sample Preparation (KBr Pellet): Grind a small amount of 3-methyluracil with dry potassium

bromide (KBr) powder in an agate mortar and pestle. Compress the mixture into a thin,

transparent pellet using a hydraulic press.

Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer. Record

the spectrum, typically in the range of 4000-400 cm⁻¹. Acquire a background spectrum of an

empty pellet holder or a pure KBr pellet and subtract it from the sample spectrum.

Data Processing: Identify and label the significant absorption bands in the spectrum.

Mass Spectrometry (GC-MS)
Sample Preparation: Prepare a dilute solution of 3-methyluracil in a volatile organic solvent

(e.g., methanol, acetonitrile).[7]

Chromatographic Separation (GC): Inject the sample into a gas chromatograph equipped

with a suitable capillary column (e.g., C18 reverse-phase).[7] The oven temperature is

programmed to ramp up to ensure separation of the analyte from any impurities.
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Mass Analysis (MS): The eluent from the GC is introduced into the ion source of the mass

spectrometer. For electron ionization (EI), a standard electron energy of 70 eV is typically

used.[8] The mass analyzer (e.g., quadrupole) scans a specified mass-to-charge (m/z)

range.

Data Processing: The resulting mass spectrum is analyzed to identify the molecular ion peak

and the major fragment ions.

Workflow Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound like 3-Methyluracil.

General Workflow for Spectroscopic Analysis of 3-Methyluracil
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Click to download full resolution via product page

Caption: Spectroscopic analysis workflow for 3-Methyluracil.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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